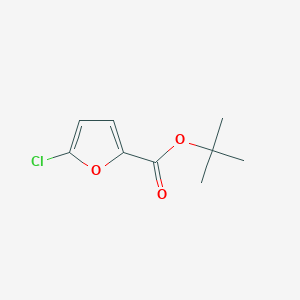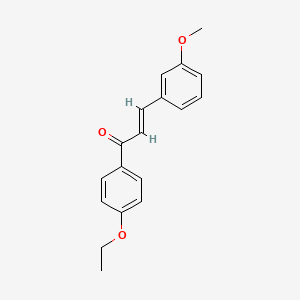
2-Nitrophenanthrene-9,10-dione
Übersicht
Beschreibung
Paeoniflorin: ist ein Monoterpen-Glykosid, das aus den Wurzeln der Pfingstrosenpflanze (Paeonia lactiflora) isoliert wird. Es hat vielfältige zelluläre Wirkungen und wurde auf seine verschiedenen biologischen Eigenschaften untersucht. Die chemische Formel für Paeoniflorin lautet C23H28O11 und seine CAS-Nummer ist 23180-57-6 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Paeoniflorin kann durch verschiedene Verfahren synthetisiert werden, einschließlich Extraktion aus Pfingstrosenwurzeln oder chemischer Synthese. Ein üblicher Syntheseweg umfasst die Glykosylierung von Benzoylalkohol mit Glucose. Die Reaktionsbedingungen können variieren, beinhalten aber typischerweise eine milde saure oder enzymatische Katalyse.
Industrielle Produktionsverfahren: Die industrielle Produktion von Paeoniflorin basiert oft auf der Extraktion aus Pfingstrosenwurzelextrakten. Diese Extrakte werden dann gereinigt, um hochreines Paeoniflorin für verschiedene Anwendungen zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: Paeoniflorin kann verschiedene chemische Reaktionen eingehen:
Hydrolyse: Paeoniflorin kann hydrolysiert werden, um Glucose und den Aglykon (Benzoylalkohol-Derivat) zu ergeben.
Oxidation: Es kann Oxidationsreaktionen eingehen, die zur Bildung von oxidierten Derivaten führen.
Substitution: Paeoniflorin kann Substitutionsreaktionen an bestimmten funktionellen Gruppen eingehen.
Säuren: Milde Säuren (wie Schwefelsäure) werden für die Hydrolyse verwendet.
Oxidationsmittel: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können die Oxidation fördern.
Enzyme: Enzymatische Hydrolyse kann zur Glykosidspaltung eingesetzt werden.
Hauptprodukte: Die Hauptprodukte von Paeoniflorin-Reaktionen umfassen seinen Aglykon (Benzoylalkohol-Derivat) und verschiedene oxidierte Formen.
Wissenschaftliche Forschungsanwendungen
Paeoniflorin wurde ausgiebig auf seine biologischen Wirkungen untersucht:
Entzündungshemmend: Es zeigt entzündungshemmende Eigenschaften.
Schmerzstillend und krampflösend: Paeoniflorin wird zur Schmerzlinderung und Behandlung von Muskelkrämpfen eingesetzt.
Immunmodulation: Es moduliert Immunantworten.
Antikoagulans: Paeoniflorin beeinflusst die Blutgerinnung.
Kognitionsverbesserung: Es kann die kognitive Funktion verbessern.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Paeoniflorin ist nicht vollständig geklärt. Es ist wahrscheinlich, dass es Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen beinhaltet. Weitere Forschung ist erforderlich, um diese Mechanismen zu entschlüsseln.
Wirkmechanismus
The exact mechanism of paeoniflorin’s effects is not fully understood. it likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Paeoniflorin zeichnet sich durch seine einzigartige Kombination von biologischen Aktivitäten aus. Zu ähnlichen Verbindungen gehören andere Glykoside, die in Heilpflanzen vorkommen, aber das spezifische Profil von Paeoniflorin hebt es von anderen ab.
Eigenschaften
IUPAC Name |
2-nitrophenanthrene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXWOBOCVVMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209161 | |
| Record name | 9,10-Phenanthrenedione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-95-5 | |
| Record name | 9,10-Phenanthrenedione, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9, 2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9, 2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Phenanthrenedione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROPHENANTHRAQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)




![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)






![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)
